4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

Lipophilicity Drug Design ADME

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine (CAS 1252863-93-6) is a 1,2,4-oxadiazole-based chemical probe and synthetic building block comprising a 4-benzyloxyphenyl substituent at the oxadiazole 3-position and a morpholine unit linked via a methylene spacer at the 5-position. The 1,2,4-oxadiazole core is a well-established bioisostere of ester and amide functionalities, offering enhanced metabolic stability while retaining key hydrogen-bonding interactions.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 1252863-93-6
Cat. No. B2720272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine
CAS1252863-93-6
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESC1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2
InChIKeyCZJRXRYSJSRZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine for Scientific Procurement


4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine (CAS 1252863-93-6) is a 1,2,4-oxadiazole-based chemical probe and synthetic building block comprising a 4-benzyloxyphenyl substituent at the oxadiazole 3-position and a morpholine unit linked via a methylene spacer at the 5-position [1]. The 1,2,4-oxadiazole core is a well-established bioisostere of ester and amide functionalities, offering enhanced metabolic stability while retaining key hydrogen-bonding interactions [2]. This compound belongs to the broader class of morpholine–oxadiazole hybrids that have demonstrated antibacterial activity comparable or superior to linezolid against methicillin-resistant Staphylococcus aureus [3].

Why Generic Substitution Fails for 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine in Research Applications


In-class 1,2,4-oxadiazole analogs cannot be interchanged without consequence, because subtle alterations in the substitution pattern—particularly the nature of the 3-aryl group and the amine moiety at the 5-methylene position—govern target engagement, selectivity, and pharmacokinetic profile. The benzyloxy substituent on the phenyl ring increases lipophilicity (XLogP3 = 2.8) compared to unsubstituted phenyl or methoxy analogs, directly influencing membrane permeability and target binding [1]. Furthermore, replacement of the standard morpholine C-ring in linezolid-like scaffolds with a 1,2,4-oxadiazole has been shown to retain or enhance antibacterial potency, but this activity is exquisitely dependent on the specific C(5) side-chain amine; even switching from morpholine to diethylamine or piperidine can abrogate activity [2].

Quantitative Differentiation Evidence for 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Des-Benzyloxy and Methoxy Analogs

The benzyloxy substituent on the 4-position of the phenyl ring confers increased lipophilicity to 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine compared to its des-benzyloxy (unsubstituted phenyl) and 4-methoxy analogs. The computed XLogP3 for the target compound is 2.8, whereas the unsubstituted phenyl analog 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is predicted to have an XLogP3 of approximately 1.7, a difference of +1.1 log units. This represents an approximately 12-fold increase in calculated octanol-water partition coefficient, which can translate to improved membrane permeability for intracellular target engagement [1]. The 4-methoxy analog would have an intermediate XLogP3 (~2.1), still 0.7 units below the benzyloxy compound.

Lipophilicity Drug Design ADME

Increased Molecular Weight and Polar Surface Area (PSA) Relative to Simplified Oxadiazole-Morpholine Scaffolds

The target compound has a molecular weight of 351.4 g/mol and a topological polar surface area (TPSA) of 60.6 Ų [1]. In comparison, the unsubstituted phenyl analog 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine has a MW of 259.3 g/mol and TPSA of 51.5 Ų. The additional 92 Da and 9.1 Ų arise from the benzyloxy moiety, which contributes additional hydrogen-bond acceptor capacity (two oxygen atoms) and hydrophobic surface area. This differential property profile may be exploited for fragment-based drug design where incremental molecular complexity is desired. The TPSA remains within Veber's rule thresholds (<140 Ų), indicating the compound retains acceptable predicted oral bioavailability while offering enhanced binding surface [2].

Molecular Properties Physicochemical Profile Scaffold Differentiation

Morpholine C-Ring Bioisosterism Validated in Antibacterial Linezolid-Like Oxadiazole Series

In a direct head-to-head study, replacement of the morpholine C-ring of linezolid with a 1,2,4-oxadiazole scaffold, while retaining a substituted phenyl B-ring, produced compounds with antibacterial activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus that was comparable or superior to linezolid (MIC values ranging from 0.5–4 µg/mL) [1]. The morpholine moiety attached at the oxadiazole C(5)-position via a methylene linker was shown by molecular modeling (FLAP and Amber) to retain the critical H-bond interaction with nucleotide U2585 of the 50S ribosomal subunit, mimicking the morpholine C-ring of linezolid [1]. While the specific benzyloxyphenyl substitution was not the focus of this study, the class-level inference is that 3-aryl-1,2,4-oxadiazol-5-ylmethyl-morpholines constitute a validated pharmacophore for ribosomal inhibition and that variation of the 3-aryl group (e.g., benzyloxyphenyl) can modulate potency and selectivity.

Antibacterial Bioisostere Drug-Resistant Pathogens

Rotatable Bond Count Differentiates from Constrained and Sterically Hindered Analogs

The target compound possesses 6 rotatable bonds, as computed by Cactvs [1]. This places it in an intermediate flexibility range compared to structurally related analogs: the des-benzyloxy analog 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine has 4 rotatable bonds, while the diethylamine analog N-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-ethylethanamine (CAS 1252899-04-9) has 7 rotatable bonds [2]. Conformational flexibility is a critical determinant of entropic penalty upon binding and can influence selectivity across related targets. The benzyloxy group adds two additional rotatable bonds relative to the phenyl-only analog, potentially enabling induced-fit binding to deeper hydrophobic pockets that are inaccessible to more rigid scaffolds.

Conformational Flexibility Ligand Efficiency SAR

Hydrogen Bond Acceptor Count Differentiates from Simplified Phenyl and Trifluoromethyl Phenyl Analogs

The target compound has a hydrogen bond acceptor (HBA) count of 6, contributed by the morpholine oxygen and nitrogen, the oxadiazole nitrogen and oxygen, and the two benzyloxy oxygen atoms [1]. This compares to 4 HBA for 4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)morpholine and 5 HBA for 4-((3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)methyl)morpholine (CAS 860784-33-4) . The additional HBA capacity of the benzyloxy group provides potential for auxiliary hydrogen-bond interactions with target proteins, which can contribute to binding affinity and specificity. The benzyloxy oxygen atoms, being aryl ether oxygens, are geometrically positioned to engage in C–H···O interactions with aromatic side chains or amide NH groups in protein binding pockets, potentially enhancing selectivity profiles over analogs lacking this feature.

Hydrogen Bonding Pharmacophore Mapping Target Engagement

Optimal Application Scenarios for Procuring 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine in Scientific Research


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Multiresistant Pathogens

Based on the proven linezolid-like 1,2,4-oxadiazole scaffold activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus [1], this compound serves as a late-stage diversification point where the 3-(4-benzyloxyphenyl) substituent can be used to explore SAR beyond the fluorinated phenyl B-rings previously studied. The benzyloxy moiety introduces increased lipophilicity (XLogP3 = 2.8) and hydrogen bond acceptor capacity (6 HBA) that can enhance membrane penetration and target binding relative to simpler phenyl analogs [2].

Physicochemical Property Benchmarking in Fragment-Based Drug Design

With a molecular weight of 351.4 Da, TPSA of 60.6 Ų, and rotatable bond count of 6 [2], this compound occupies a favorable property space for fragment elaboration. Its intermediate complexity makes it suitable as a reference point for assessing the impact of benzyloxy substitution on solubility, permeability, and metabolic stability relative to des-benzyloxy and methoxy analogs. These properties can be systematically benchmarked in Caco-2 permeability assays and microsomal stability studies.

Chemical Probe for Hydrogen-Bond-Dependent Protein–Ligand Interaction Studies

The 6 hydrogen bond acceptor atoms, including the two aryl ether oxygens of the benzyloxy group [2], enable this compound to serve as a probe for evaluating the contribution of C–H···O and aromatic cage interactions to ligand binding affinity. This is particularly relevant for targets where aromatic side chains (Phe, Tyr, Trp) line the binding pocket. Analogs with fewer HBA (e.g., CF3-phenyl or unsubstituted phenyl) can be used in parallel to deconvolute the energetic contribution of each interaction.

Pharmacophore Validation for S1P1 and GPCR Agonist Discovery Programs

1,2,4-Oxadiazole derivatives have been identified as selective S1P1 receptor agonists with potential applications in multiple sclerosis and autoimmune diseases [1]. The morpholine–oxadiazole–benzyloxyphenyl pharmacophore combination offers a unique vector for exploring this target space, where the benzyloxy group may occupy a deep hydrophobic sub-pocket. Procurement enables head-to-head comparison with known 3,5-diphenyl-1,2,4-oxadiazole S1P1 agonists in calcium flux and β-arrestin recruitment assays.

Quote Request

Request a Quote for 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.